

# CC-115 Hydrochloride In Vitro Studies: A Technical Guide

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## Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457

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This document provides an in-depth technical overview of the in vitro activities of **CC-115 hydrochloride**, a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] CC-115 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, supporting its clinical development for treating both hematological and solid tumors.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and related experimental workflows.

## Core Mechanism of Action

CC-115 is a selective, dual-target inhibitor that concurrently blocks two critical cellular signaling pathways:

- **The PI3K/AKT/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling. [4][5]
- **The DNA Damage Response (DDR) Pathway:** Specifically, CC-115 targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting DNA-PK, CC-115 compromises the

cell's ability to repair DNA damage, which can lead to apoptosis, particularly in cancer cells that experience high levels of replication stress.<sup>[1]</sup>

The compound's dual activity is significant because it simultaneously halts proliferative signals and prevents the repair of DNA damage, a combination that can be synthetically lethal in certain genetic contexts, such as in tumors with ataxia-telangiectasia mutated (ATM) deficiencies.<sup>[1][6]</sup>

## Data Presentation: Quantitative Analysis

The inhibitory potency of CC-115 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for the compound.

**Table 1: Kinase Inhibitory Activity of CC-115**

Target Kinase	Assay Type	IC <sub>50</sub> Value	Selectivity vs. Other PIKKs	Reference(s)
DNA-PK	Cell-free	13 nM	-	<sup>[4][7]</sup>
mTOR	Cell-free	21 nM	-	<sup>[4][7]</sup>
PI3K-alpha	Cell-free	850 nM	~40-fold vs. mTOR/DNA-PK	<sup>[4]</sup>
ATM	Cell-free	>30 µM	>1000-fold vs. mTOR/DNA-PK	<sup>[4]</sup>
ATR	Cell-free	50% inhibition at 30 µM	>1000-fold vs. mTOR/DNA-PK	<sup>[4]</sup>

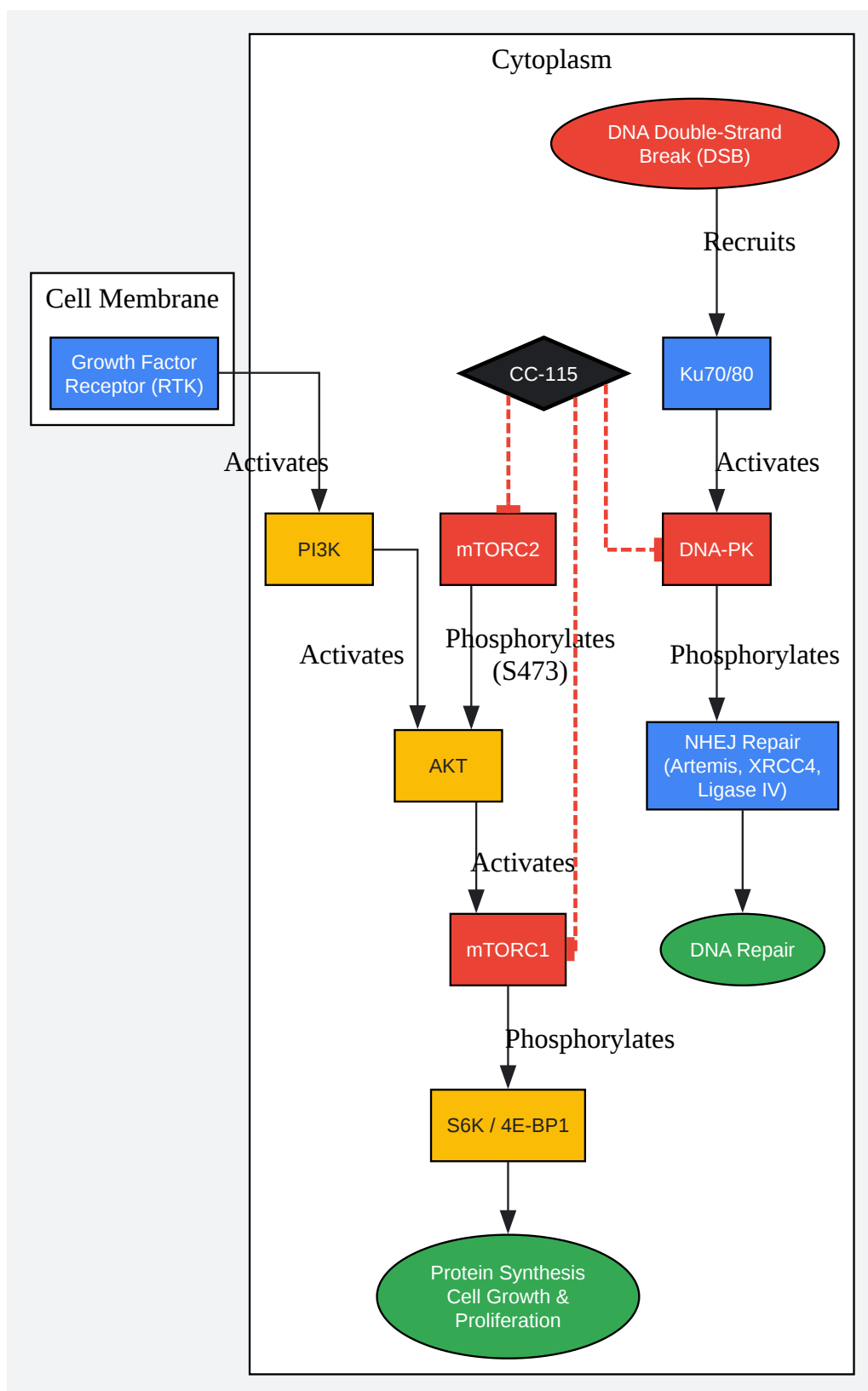
IC<sub>50</sub>: The half maximal inhibitory concentration. PIKKs: PI3K-related kinases.

**Table 2: Cellular Activity of CC-115 in Cancer Cell Lines**

Cell Line	Cancer Type	Assay Type	IC <sub>50</sub> Value	Reference(s)
PC-3	Prostate Cancer	Proliferation	138 nM	<a href="#">[4]</a>
CLL Cells	Chronic Lymphocytic Leukemia	Cell Death	0.51 $\mu$ M (510 nM)	<a href="#">[7]</a>
786-O	Renal Cell Carcinoma	Viability (48-72h)	1-5 $\mu$ M	<a href="#">[8]</a>
Healthy B Cells	Non-malignant	Cell Death	0.93 $\mu$ M (930 nM)	<a href="#">[7]</a>

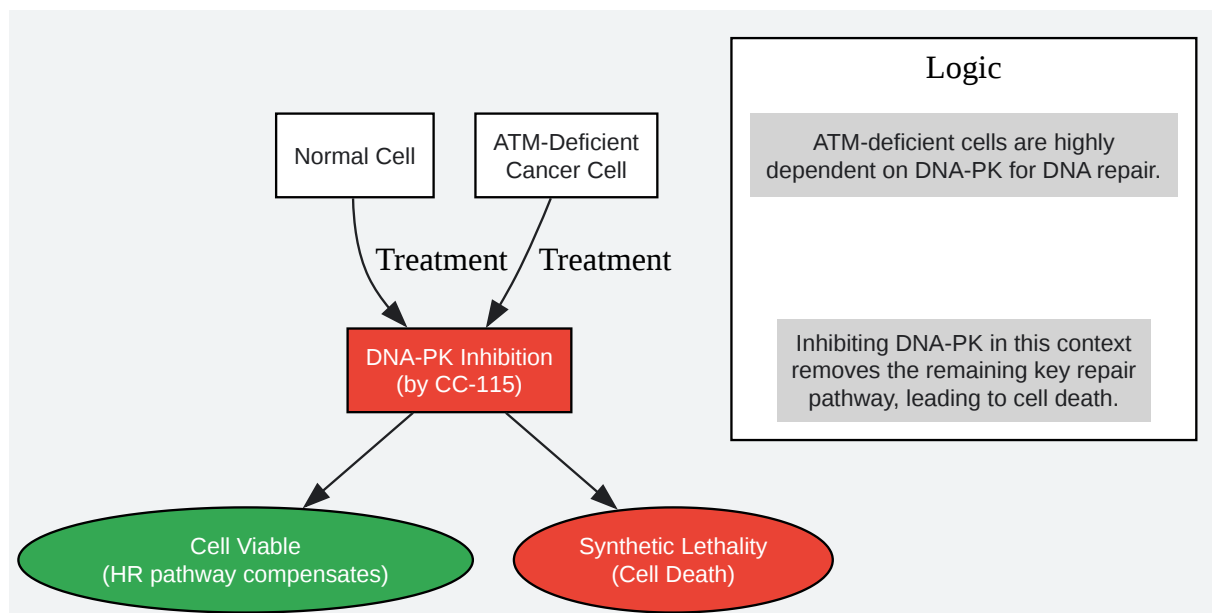
## Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by CC-115 and the concept of synthetic lethality.



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Caption: Dual inhibition mechanism of CC-115 on the mTOR and DNA-PK signaling pathways.



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Caption: Synthetic lethality between DNA-PK inhibition by CC-115 and ATM deficiency.

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro experiments based on published studies.

### In Vitro Kinase Assay (for DNA-PK or mTOR)

This protocol is a generalized procedure based on luminescence-based kinase assays like ADP-Glo™, which measure kinase activity by quantifying ADP production.[9]

Objective: To determine the IC<sub>50</sub> of CC-115 against purified DNA-PK or mTOR kinase.

Materials:

- Purified recombinant human DNA-PK or mTOR enzyme.
- Kinase-specific substrate (e.g., DNA-PK peptide substrate).[9]
- Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT).[9]

- **CC-115 hydrochloride** dissolved in DMSO to create a stock solution.
- ATP solution.
- ADP-Glo™ Kinase Assay reagents (Promega) or similar.
- White, opaque 384-well assay plates.

Procedure:

- **Compound Preparation:** Prepare a serial dilution of CC-115 in kinase buffer, starting from a high concentration (e.g., 10  $\mu$ M) down to picomolar concentrations. Include a DMSO-only vehicle control.
- **Kinase Reaction:**
  - Add 2.5  $\mu$ L of the CC-115 dilution or vehicle control to the wells of the 384-well plate.
  - Add 2.5  $\mu$ L of a solution containing the kinase and its specific substrate in kinase buffer.
  - Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution (final concentration typically near the  $K_m$  for the enzyme).
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **ADP Detection:**
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add 10  $\mu$ L of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Read the luminescence on a plate reader.
- **Analysis:** Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of CC-115 concentration and fit the data to a four-parameter dose-response curve to calculate the  $IC_{50}$  value.

## Cellular Proliferation / Cytotoxicity Assay

This protocol describes a colorimetric assay using a WST-8 reagent (as found in CCK-8 kits) to measure cell viability.<sup>[8][10]</sup>

Objective: To determine the IC<sub>50</sub> of CC-115 for growth inhibition in a cancer cell line.

Materials:

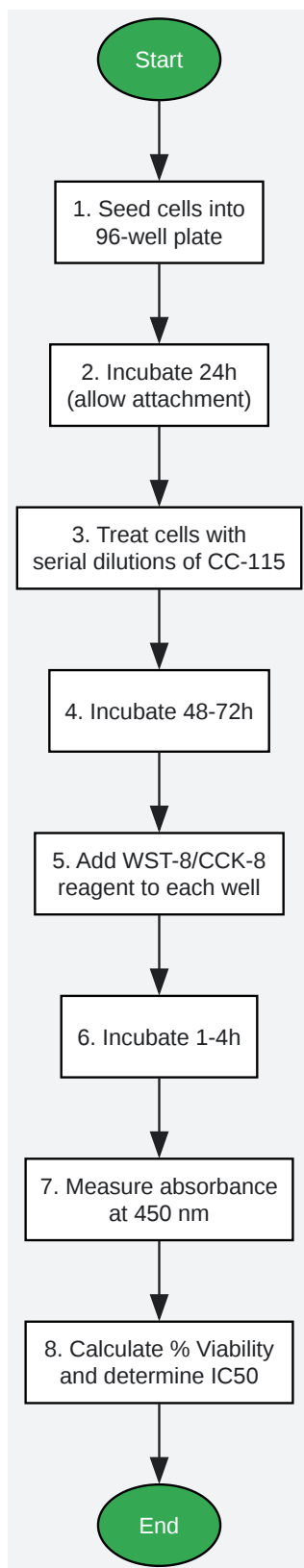
- Cancer cell line of interest (e.g., PC-3, 786-O).
- Complete cell culture medium.
- **CC-115 hydrochloride** dissolved in DMSO.
- 96-well clear cell culture plates.
- Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent.
- Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  - Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of CC-115 in complete medium.
  - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CC-115. Include wells with medium and DMSO vehicle as a control, and wells with medium only for background measurement.

- Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO<sub>2</sub>.[\[8\]](#)
- Viability Measurement:
  - Add 10 µL of CCK-8 reagent to each well.
  - Incubate for 1-4 hours at 37°C until a visible color change occurs.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Analysis:
  - Subtract the background absorbance (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  - Plot the percent viability against the log of the drug concentration and determine the IC<sub>50</sub> value.





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Caption: A typical experimental workflow for an in vitro cell viability assay.

## Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins within the mTOR and DNA-PK pathways, confirming target engagement by CC-115 in a cellular context.

[1][11]

Objective: To verify that CC-115 inhibits the phosphorylation of DNA-PK and mTOR downstream targets in cancer cells.

Materials:

- Cancer cell line of interest.
- 6-well cell culture plates.
- **CC-115 hydrochloride.**
- Optional: DNA damaging agent (e.g.,  $\gamma$ -radiation or bleomycin) to stimulate the DNA-PK pathway.[7]
- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-p-AKT (S473), anti-p-S6 (S240/244), and total protein controls).[11]
- HRP-conjugated secondary antibodies.
- Enhanced Chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.

## Procedure:

- Cell Treatment:
  - Seed cells in 6-well plates and grow until they reach 70-80% confluency.
  - Treat cells with various concentrations of CC-115 (e.g., 0.1, 1, 5  $\mu$ M) or a vehicle control for a specified time (e.g., 2-24 hours).
  - For DNA-PK analysis, cells can be exposed to a DNA damaging agent 30 minutes prior to lysis.[\[11\]](#)
- Protein Extraction:
  - Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
  - Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein (e.g., 20-30  $\mu$ g) from each sample and load onto an SDS-PAGE gel.
  - Run the gel to separate proteins by size.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature in blocking buffer.
  - Incubate the membrane with a specific primary antibody overnight at 4°C.

- Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane again with TBST.
  - Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the vehicle control, demonstrating pathway inhibition.

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